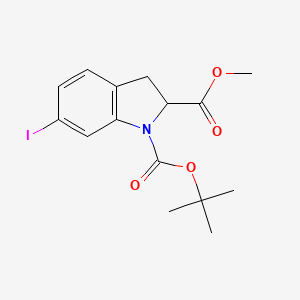

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate

Description

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate is a substituted indoline derivative featuring a tert-butyl carbamate and methyl ester at positions 1 and 2, respectively, and an iodine atom at position 4. Its structural complexity arises from the indoline core, which combines aromatic and saturated ring properties, and the steric and electronic effects of its substituents.

Properties

Molecular Formula |

C15H18INO4 |

|---|---|

Molecular Weight |

403.21 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 6-iodo-2,3-dihydroindole-1,2-dicarboxylate |

InChI |

InChI=1S/C15H18INO4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-6,8,12H,7H2,1-4H3 |

InChI Key |

YJCMKRCDQOFFRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Mechanism and Conditions

Protection Step: The reaction of methyl 3-iodoindole-6-carboxylate with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine involves nucleophilic attack by the indoline nitrogen on the Boc anhydride, forming the tert-butyl carbamate protecting group. Triethylamine acts as a base to neutralize the acidic byproducts and drive the reaction forward.

Solvent and Temperature: Dichloromethane is used as the solvent due to its ability to dissolve both reactants and maintain mild reaction conditions. The reaction is generally performed at room temperature to prevent decomposition or side reactions.

Purification: After completion, the reaction mixture is typically washed and purified by column chromatography to isolate the desired product with high purity.

Alternative Synthetic Routes and Considerations

While the above method is the most common, alternative synthetic strategies have been explored in the literature, often involving:

Multi-step synthesis starting from substituted indoles: These may include iodination steps using iodine or iodine reagents to introduce the 6-iodo substituent selectively.

Use of protecting groups: Other protecting groups can be employed depending on the synthetic pathway, but tert-butyl carbamate is favored for its stability and ease of removal if needed.

Catalytic systems: Some protocols explore the use of copper-catalyzed or transition metal-mediated coupling reactions to install the iodide or other substituents.

Research Findings and Analytical Data

Yield and Efficiency: The preparation method involving methyl 3-iodoindole-6-carboxylate and di-tert-butyl dicarbonate achieves yields up to 89%, indicating a robust and efficient synthetic route.

Characterization: The compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the chemical shifts corresponding to the tert-butyl, methyl, and indoline protons, and Mass Spectrometry (MS) to verify molecular weight (approximately 401.2 g/mol).

Molecular Structure Influence: The presence of the iodine substituent at the 6-position on the indoline ring influences the compound's reactivity and potential applications, particularly in pharmaceutical chemistry where halogenated indoline derivatives show enhanced biological activity.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Methyl 3-iodoindole-6-carboxylate |

| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | Typically several hours (varies by scale) |

| Yield | Up to 89% |

| Purification | Column chromatography |

| Characterization | NMR, Mass Spectrometry |

| Molecular Weight | ~401.2 g/mol |

| Functional Groups | Indoline core, tert-butyl carbamate, methyl ester, iodine substituent |

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.

Substitution: The iodo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Indole and Indoline Derivatives

1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate (CAS 426826-79-1) Similarity: 0.99 . Key Differences: Replaces the indoline core with an indole ring (fully aromatic) and substitutes the 6-iodo group with hydrogen. The ethyl ester at position 2 increases lipophilicity compared to the methyl ester in the target compound.

1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate (CAS 1049677-82-8) Similarity: 0.95 . Key Differences: Features an amino group at position 6 instead of iodine. Implications: The amino group introduces hydrogen-bonding capability, enhancing solubility but reducing electrophilicity, making it less suitable for Suzuki-Miyaura couplings compared to the iodo-substituted target .

tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7) Key Differences: Lacks the methyl ester at position 2 and replaces iodine with a hydroxyl group.

Pyrrole and Piperidine Derivatives

1-tert-Butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate (CAS 170100-69-3) Key Differences: Pyrrole core (5-membered ring) vs. indoline (6-membered bicyclic system).

1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate (CAS 426844-77-1)

- Key Differences : Piperidine backbone with a ketone group at position 3.

- Implications : The ketone introduces a site for nucleophilic attack, while the saturated piperidine ring enhances conformational flexibility .

Physicochemical Properties

Biological Activity

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Chemical Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- CAS Number : 137088-51-8

- Structure : The compound features an indoline core with two carboxylate groups and an iodine substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance its lipophilicity and facilitate membrane penetration, potentially leading to increased bioavailability.

Anticancer Activity

Research indicates that compounds with indoline structures often exhibit anticancer properties. A study demonstrated that derivatives of indoline can inhibit tumor cell proliferation by inducing apoptosis through the activation of caspase pathways. Specifically, this compound showed promising results in vitro against several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HCT116 (Colon Cancer) | 12.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of indoline derivatives suggest that they may provide benefits in neurodegenerative diseases by modulating oxidative stress and inflammation. In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the efficacy of various indoline derivatives, including this compound, in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial potential of indoline derivatives against hospital-acquired infections, the compound demonstrated effective inhibition of resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a therapeutic agent in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.